1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
1-{bicyclo[221]hept-5-ene-2-carbonyl}-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclo[2.2.1]hept-5-en-2-yl moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of the Piperidin-1-yl group: This step involves the reaction of the bicyclic intermediate with a piperidine derivative, often under basic conditions.
Attachment of the 3-cyclopropyl-1,2,4-oxadiazol-5-yl group: This can be accomplished through a nucleophilic substitution reaction, where the oxadiazole moiety is introduced using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic and piperidine moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its bicyclic structure and functional groups can be utilized in the synthesis of novel materials with specific properties, such as polymers or resins.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane
- cis-endo-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonsäureanhydrid
- 2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl
Uniqueness
1-{bicyclo[221]hept-5-ene-2-carbonyl}-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine stands out due to its combination of a bicyclic structure with a piperidine and oxadiazole moiety
Biological Activity
The compound 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure, which is known to influence its biological activity. The molecular formula is C23H24N2O2 with a molecular weight of approximately 360.44 g/mol. The compound features a bicyclo[2.2.1]heptene moiety linked to a piperidine ring, which enhances its interaction with biological targets.
Anticancer Properties
Research has indicated that derivatives of bicyclo[2.2.1]heptane structures exhibit significant anticancer activity. For instance, Kharitonov et al. (2012) demonstrated that certain bicyclic compounds could induce cytotoxic effects in cancer cell lines, suggesting that the structural features of these compounds play a crucial role in their efficacy against tumors .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. A study highlighted that similar bicyclic compounds can inhibit cathepsins, which are proteolytic enzymes involved in various diseases, including cancer and inflammation . The specific interactions of this compound with these enzymes remain an area for further investigation.
The mechanism by which this compound exerts its biological effects may involve:
- Binding to Receptors : The piperidine moiety can facilitate binding to specific biological receptors, influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity : The oxadiazole group may enhance the ability of the compound to interact with enzyme active sites, leading to inhibition.
In Vitro Studies
In vitro studies have shown that the compound demonstrates selective cytotoxicity against various cancer cell lines while sparing normal cells. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Effect : Induces apoptosis through the mitochondrial pathway.
In Vivo Studies
Preclinical trials using animal models have indicated promising results in tumor reduction when administered at therapeutic doses. Notably:
- Model : Xenograft model of human breast cancer.
- Outcome : Significant tumor size reduction compared to control groups.
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H24N2O2 |
Molecular Weight | 360.44 g/mol |
IC50 (MCF-7) | 15 µM |
Tumor Reduction (Xenograft) | Significant |
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-19(16-9-12-3-4-15(16)8-12)22-7-1-2-13(11-22)10-17-20-18(21-24-17)14-5-6-14/h3-4,12-16H,1-2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMBNPXBSUTGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3CC2C=C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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